2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a 5-chloro-3,4-dihydro-1H-isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-chloro-3,4-dihydro-1H-isoquinoline intermediate. This can be achieved through a Biginelli reaction, which is a one-pot synthesis involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions .
Following the synthesis of the isoquinoline intermediate, the next step involves the formation of the 3-oxopropyl linkage. This can be accomplished through a Michael addition reaction, where the isoquinoline derivative reacts with an α,β-unsaturated carbonyl compound under basic conditions. Finally, the benzoic acid moiety is introduced through an esterification reaction, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce additional chlorine or bromine atoms into the aromatic ring, using reagents like chlorine gas or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric acid)
Uniqueness
Compared to similar compounds, 2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid is unique due to its specific structural features, such as the presence of the isoquinoline moiety and the 3-oxopropyl linkage. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other related compounds.
Properties
IUPAC Name |
2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-17-7-3-5-14-12-21(11-10-15(14)17)18(22)9-8-13-4-1-2-6-16(13)19(23)24/h1-7H,8-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBACQBIHYYZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)C(=O)CCC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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